molecular formula C7H6FNO2 B1341858 5-Fluoro-1,3-benzodioxol-4-amine CAS No. 492444-04-9

5-Fluoro-1,3-benzodioxol-4-amine

Cat. No.: B1341858
CAS No.: 492444-04-9
M. Wt: 155.13 g/mol
InChI Key: HXEMSUWXUXWSHQ-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzodioxol-4-amine is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

1,3-Benzodioxol-5-amine, a precursor related to 5-Fluoro-1,3-benzodioxol-4-amine, was used to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives. These synthesized molecules showed moderate antibacterial activity compared to ciprofloxacin, a standard reference in antibacterial studies (Aziz‐ur‐Rehman et al., 2015).

Pharmacological Characterization

A series of novel 6-fluorochroman derivatives, including compounds structurally similar to this compound, were evaluated as antagonists for the 5-HT1A receptor. These compounds were found to be good to excellent ligands at the 5-HT1A receptor, indicating potential applications in pharmacological research (Yasunaga et al., 1998).

Spectroscopic and Theoretical Studies

Studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and related compounds demonstrated interesting fluorescence effects. These compounds showed dual fluorescence and distinct fluorescence bands in various solvents. This research highlights the significance of structural variations, like the presence of an amino group, in determining fluorescence properties (Matwijczuk et al., 2018).

Fluorine Substitution in Pharmaceutical Research

Fluorine-substituted compounds, like 1,2,4-triazinones, have been synthesized and evaluated as potential anti-HIV-1 and CDK2 inhibitors. This research demonstrates the importance of fluorine substitution, as seen in this compound, in developing novel pharmaceutical agents (Makki et al., 2014).

Synthesis of Fluorinated Heterocycles

Research on mild and metal-free oxy- and amino-fluorination demonstrated the synthesis of fluorinated heterocycles. This method uses Selectfluor, indicating the utility of fluorine-containing compounds like this compound in the synthesis of complex organic structures (Parmar & Rueping, 2014).

Safety and Hazards

The safety information for 5-Fluoro-1,3-benzodioxol-4-amine includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Fluoro-1,3-benzodioxol-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of this compound. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitter release and uptake. It can modulate the activity of neurotransmitter transporters, leading to altered levels of neurotransmitters such as serotonin and dopamine. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific receptors or enzymes, leading to changes in their activity. For example, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, resulting in increased levels of these signaling molecules. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have therapeutic effects, such as reducing symptoms of depression or anxiety in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes or biomolecules, affecting metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. For instance, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

5-fluoro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEMSUWXUXWSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591905
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

492444-04-9
Record name 5-Fluoro-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2H-1,3-benzodioxol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.